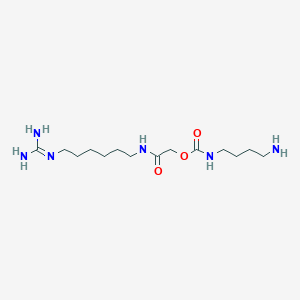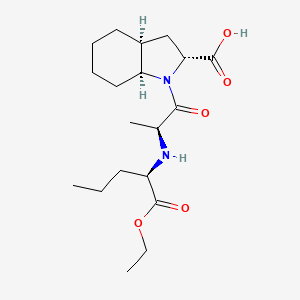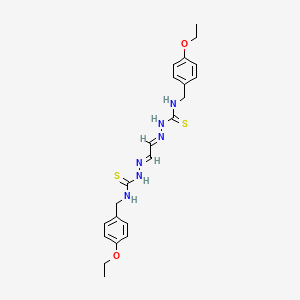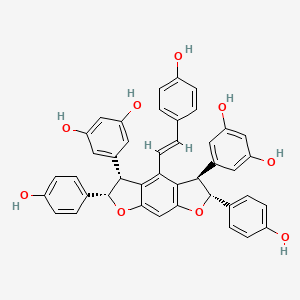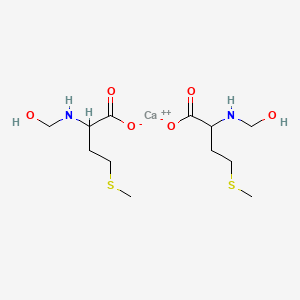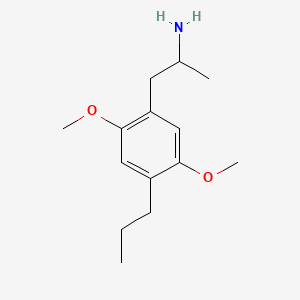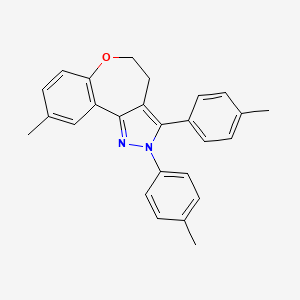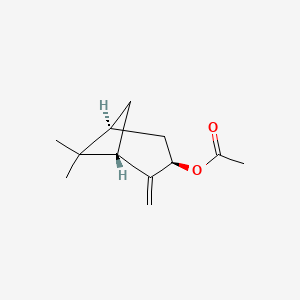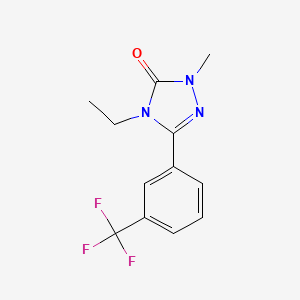
L-Argininamide, L-arginyl-L-asparaginyl-L-arginyl-L-leucyl-L-isoleucyl-L-prolyl-L-prolyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naja mossambica mossambica cardiotoxin III is a protein toxin derived from the venom of the Mozambique spitting cobra (Naja mossambica mossambica). This toxin is part of a family of cardiotoxins known for their ability to disrupt cellular membranes and induce cell death. Cardiotoxins are small, basic proteins that exhibit a wide range of biological activities, including cytotoxicity, hemolysis, and cardiotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Naja mossambica mossambica cardiotoxin III typically involves the extraction and purification of the toxin from the venom of the Mozambique spitting cobra. The venom is collected and subjected to a series of chromatographic techniques, such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography, to isolate the cardiotoxin .
Industrial Production Methods: Industrial production of Naja mossambica mossambica cardiotoxin III is not common due to the complexity and cost associated with venom extraction and purification. recombinant DNA technology has been explored to produce cardiotoxins in bacterial or yeast expression systems. This involves cloning the gene encoding the cardiotoxin into an expression vector, transforming the host cells, and inducing protein expression. The recombinant cardiotoxin is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Naja mossambica mossambica cardiotoxin III primarily undergoes interactions with cellular membranes rather than traditional chemical reactions like oxidation or reduction. It binds to specific phospholipids in the membrane, leading to membrane disruption and cell lysis .
Common Reagents and Conditions: The primary reagents involved in the study of cardiotoxin interactions are phospholipids, such as cardiolipin and phosphatidylcholine. Experimental conditions often include the use of model membrane systems, such as liposomes or supported lipid bilayers, to mimic cellular membranes .
Major Products Formed: The major outcome of cardiotoxin interactions with membranes is the formation of non-bilayer structures and increased membrane permeability, leading to cell lysis and death .
Scientific Research Applications
Naja mossambica mossambica cardiotoxin III has several scientific research applications:
Mechanism of Action
Naja mossambica mossambica cardiotoxin III exerts its effects by binding to specific phospholipids in the cellular membrane, such as cardiolipin. This binding disrupts the membrane structure, leading to increased permeability and the formation of non-bilayer structures. The disruption of the membrane integrity results in cell lysis and death. The cardiotoxin also induces mitochondrial dysfunction, leading to apoptosis through the activation of apoptotic pathways .
Comparison with Similar Compounds
- Naja atra cardiotoxin III
- Naja oxiana cardiotoxin II
- Naja naja cardiotoxin I
Properties
CAS No. |
115722-25-3 |
|---|---|
Molecular Formula |
C74H119N25O14 |
Molecular Weight |
1582.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C74H119N25O14/c1-6-41(4)58(96-67(109)51(35-40(2)3)93-62(104)50(26-16-32-87-74(83)84)91-66(108)54(38-57(77)101)92-61(103)46(76)22-14-30-85-72(79)80)71(113)99-34-18-28-56(99)70(112)98-33-17-27-55(98)68(110)95-52(36-43-19-8-7-9-20-43)64(106)94-53(37-44-39-88-47-23-11-10-21-45(44)47)65(107)90-49(24-12-13-29-75)63(105)97-59(42(5)100)69(111)89-48(60(78)102)25-15-31-86-73(81)82/h7-11,19-21,23,39-42,46,48-56,58-59,88,100H,6,12-18,22,24-38,75-76H2,1-5H3,(H2,77,101)(H2,78,102)(H,89,111)(H,90,107)(H,91,108)(H,92,103)(H,93,104)(H,94,106)(H,95,110)(H,96,109)(H,97,105)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t41-,42+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-,59-/m0/s1 |
InChI Key |
ZAINUDLPXMZFRW-LYVIQXBQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)

